8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one
Description
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Properties
CAS No. |
1420792-11-5 |
|---|---|
Molecular Formula |
C10H7BrFNO |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
8-bromo-6-fluoro-5-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7BrFNO/c1-5-6-2-3-9(14)13-10(6)7(11)4-8(5)12/h2-4H,1H3,(H,13,14) |
InChI Key |
VXLLPPKQORDSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=O)NC2=C(C=C1F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of bromination, fluorination, and cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline: A simpler quinoline derivative with similar halogen substitution.
6-Fluoroquinoline: Another quinoline derivative with a fluorine atom at the 6-position.
5-Methylquinoline: A quinoline derivative with a methyl group at the 5-position.
Uniqueness
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one is unique due to the combination of bromine, fluorine, and methyl groups on the quinoline ring, which can impart specific chemical and biological properties not found in other similar compounds.
Biological Activity
8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Additionally, it discusses its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a quinoline scaffold with bromine and fluorine substituents, which enhance its lipophilicity and biological activity. The methyl group at position 5 contributes to its unique chemical behavior, making it a candidate for various pharmacological studies.
1. Antimicrobial Activity
Research has demonstrated that 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one exhibits potent antimicrobial properties against a range of pathogens. In vitro studies have shown:
- Against Bacteria: The compound has shown effective inhibition against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
- Against Fungi: It also displays antifungal activity, particularly against Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent.
2. Anticancer Activity
The anticancer potential of 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one has been explored in several studies:
- Mechanism of Action: The compound appears to inhibit key enzymes involved in cancer cell proliferation, such as protein kinases. This inhibition disrupts signaling pathways critical for tumor growth.
- Case Studies: In cellular assays, the compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency.
Structure-Activity Relationship (SAR)
The presence of halogens (bromine and fluorine) in the structure enhances the compound's interaction with biological targets. Comparative studies with similar compounds highlight the importance of these substituents:
| Compound Name | MIC (μM) | Notable Features |
|---|---|---|
| 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one | 15.62 | Effective against P. mirabilis |
| 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one | 12.23 | Increased activity with specific substitutions |
| 5-Bromo-8-fluoroquinolin-2(1H)-one | 20 | Lacks methyl group at position 5 |
This table illustrates how variations in substitution patterns can influence biological activity, underscoring the significance of the unique structural features of 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one.
The mechanisms through which 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one exerts its effects are multifaceted:
- Enzyme Inhibition: The compound inhibits various enzymes linked to metabolic pathways in cancer cells, leading to reduced proliferation rates.
- Target Interaction: Studies indicate that it may interact with specific receptors and proteins involved in stress response and inflammation, further contributing to its therapeutic potential .
Potential Applications
Given its promising biological activities, 8-Bromo-6-fluoro-5-methylquinolin-2(1H)-one holds potential for development in several therapeutic areas:
- Antimicrobial Treatments: Its efficacy against resistant strains positions it as a candidate for new antibiotic formulations.
- Cancer Therapeutics: Its ability to inhibit cancer cell growth suggests applications in oncology, particularly for targeting specific types of tumors.
- Anti-inflammatory Agents: The compound's anti-inflammatory properties may be harnessed for treating chronic inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
